IR-775 chloride

Description

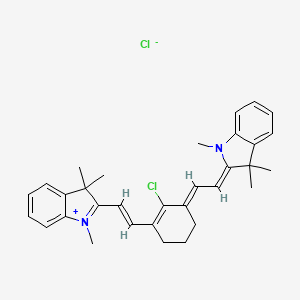

IR-775 chloride (C₃₂H₃₆Cl₂N₂, MW: 519.55 g/mol) is a near-infrared (NIR) cyanine dye with a λmax of 772–777 nm in methanol and a high molar extinction coefficient (≥240,000 M<sup>−1</sup>cm<sup>−1</sup>) . It is widely used in biomedical imaging, drug delivery tracking, and cancer targeting due to its NIR fluorescence (excitation: 774 nm, emission: 792 nm), which minimizes tissue autofluorescence and enhances penetration depth . Key applications include:

- Nanoparticle tracking: Encapsulation in PLGA, eP, or HCeP nanoparticles improves biodistribution and retention in inflamed tissues (e.g., colon in IBD models) .

- Tumor imaging: Conjugation with alkylphosphocholine (APC) analogs enables cancer-specific targeting .

- Cardiac targeting: IR-775-loaded liposomes show enhanced accumulation in inflamed cardiac tissues post-ablation .

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H36Cl2N2 |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |

InChI |

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

BPSIJFMUSNMMAL-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CCC3)Cl)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Drug Delivery Systems

Liposomal Formulations

IR-775 chloride has been utilized in the development of liposomal formulations for drug delivery. In one study, IR-775 was incorporated into liposomes containing amiodarone hydrochloride (ADHC), enhancing the drug's targeting capabilities and therapeutic efficacy. The liposomes demonstrated improved heart-targeting ability through fluorescence imaging, indicating that IR-775 serves as an effective fluorescent marker for tracking drug distribution in vivo .

Nanocarrier Systems

Another innovative application involves the use of amphiphilic photosensitizer polymers as nanocarriers for IR-775. These polymers self-assemble into nanomicelles that encapsulate cytotoxic molecules, thereby enhancing the therapeutic effect in combination therapies. The nanodrug exhibits negligible hemolysis and good biocompatibility, making it suitable for further in vivo applications .

Brain Targeting Delivery

this compound has also been employed in brain-targeting drug delivery systems. A study demonstrated the successful encapsulation of IR-775 in lactoferrin-modified β-cyclodextrin nanoparticles, which significantly improved the transport efficiency across the blood-brain barrier (BBB). This modification resulted in a seven-fold increase in the area under the curve (AUC) of IR-775 in brain tissues compared to free IR-775 treatment, highlighting its potential for delivering hydrophobic drugs to the brain .

Photodynamic Therapy (PDT)

This compound is increasingly recognized for its role in photodynamic therapy applications. Due to its ability to generate reactive oxygen species (ROS) upon light activation, it can induce apoptosis in cancer cells. For instance, studies have shown that IR-775 combined with electroporation enhances therapeutic outcomes in drug-resistant breast cancer cells by improving drug uptake and efficacy .

Imaging Techniques

Fluorescence Imaging

The fluorescence properties of IR-775 make it a valuable tool for imaging applications. It has been utilized as a fluorescent probe in various biological imaging studies due to its low aqueous solubility and high photostability. The dye's excitation and emission wavelengths (approximately 774 nm and 830 nm, respectively) allow for deep tissue penetration, which is advantageous for real-time imaging of biological processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Drug Delivery Systems | Liposomal formulations and nanocarriers | Enhanced targeting and therapeutic efficacy; improved BBB transport |

| Photodynamic Therapy | Induction of apoptosis via ROS generation | Effective against drug-resistant cancer cells |

| Imaging Techniques | Fluorescent probe for biological imaging | Low solubility but high photostability; enables deep tissue imaging |

Case Studies

-

Liposomal Amiodarone Delivery

In a study involving liposomal amiodarone loaded with IR-775, researchers demonstrated enhanced heart-targeting capabilities through fluorescence imaging post-injection. The study provided insights into the biodistribution and therapeutic potential of this formulation . -

Nanomicelle Development for Combination Therapy

A recent investigation focused on using amphiphilic polymers to create nanomicelles encapsulating IR-775 for combination cancer therapies. The results indicated significant improvements in therapeutic outcomes compared to monotherapy approaches . -

Brain Targeting with Lactoferrin-modified Nanocarriers

Research highlighted the successful use of lactoferrin-modified β-cyclodextrin nanoparticles loaded with IR-775 to enhance drug delivery across the BBB, demonstrating a marked increase in brain tissue accumulation .

Chemical Reactions Analysis

Host-Guest Encapsulation in MOFs

IR-775 chloride forms stable complexes with MIL-100(Fe), a porous MOF, through dispersive interactions with polar and apolar sites in the framework . Key findings:

This encapsulation modifies IR-775’s optical properties, red-shifting its extinction peak to 785 nm and improving photostability for therapeutic applications .

Solvent-Dependent Ground-State Dynamics

In methanol-chloroform binary mixtures, IR-775 exhibits microheterogeneity-driven coherent oscillations observed via ultrafast pump-probe spectroscopy :

| Solvent Composition (MeOH:CHCl₃) | Absorption Peak Shift (cm⁻¹) | FWHM Increase (cm⁻¹) |

|---|---|---|

| 100% MeOH | 0 (baseline) | 0 |

| 20% MeOH | -82 | +97 |

| 0% MeOH (100% CHCl₃) | -164 | +194 |

The red shift and broadening correlate with solvent polarity, indicating ground-state electronic reorganization. Coherent oscillations (30 fs resolution) are strongest in 20% methanol due to resonance effects .

Photodynamic Activity

IR-775 acts as a photosensitizer in antimicrobial films, generating reactive oxygen species (ROS) under light :

| Condition | Bacterial Inhibition Mechanism | Key Observation |

|---|---|---|

| Dark | Static chemical inhibition | Moderate growth suppression |

| Light (785 nm) | ROS production via excited-state decay | Complete eradication of S. aureus and E. coli |

The radical generation mechanism involves energy transfer from the dye’s excited state to molecular oxygen, producing cytotoxic singlet oxygen (¹O₂) .

Spectroscopic Signatures

FTIR and UV-vis-NIR spectra reveal functional groups and electronic transitions critical to its reactivity :

FTIR Functional Groups

| Wavenumber Range (cm⁻¹) | Assignment | Strength |

|---|---|---|

| 730–770 | C–H bending (monosubstituted) | Strong |

| 1066–670 | C–N stretching/bending | Strong |

Electronic Transitions

| Transition | Wavelength (nm) | Solvent Dependence |

|---|---|---|

| S₁ ← S₀ | 775–785 | Red shift in CHCl₃ |

| MOF-coupled excitation | ~785 | Enhanced in MIL-100(Fe) |

Counterion-Mediated Interactions

The chloride counterion participates in ion-pairing with cationic frameworks (e.g., MIL-100(Fe)), stabilizing the composite structure. ¹⁹F/¹H-HOESY NMR studies confirm anion proximity to indolium groups in analogous systems .

Comparison with Similar Compounds

Structural and Optical Properties

IR-775 belongs to the heptamethine cyanine dye family, sharing a polymethine backbone with substituents influencing solubility and optical properties. Key structural analogs include IR-780, IR-783, IR-797, IR-806, and IR-808 (Table 1) .

Table 1: Key Properties of IR-775 Chloride and Similar NIR Dyes

Structural Differences :

- IR-775 features a cyclohexenyl ring with chlorine substituents, enhancing stability and reducing aggregation in aqueous environments .

- IR-780/783 have benzindole rings, increasing lipophilicity and membrane affinity but reducing water solubility .

- IR-806/808 incorporate sulfonate groups, improving water solubility for in vivo applications .

Functional Performance

Biodistribution and Retention

- IR-775: Encapsulation in HCeP nanoparticles extends retention in inflamed colon tissues (>36 hours vs. 18 hours for free dye) due to mucoadhesive properties . In cardiac models, liposomal IR-775 achieves 5.9× higher fluorescence in target tissues than free dye .

- IR-780 : Preferential accumulation in tumors due to enhanced permeability and retention (EPR) effect but rapid hepatic clearance .

- IR-808 : Superior water solubility enables rapid systemic distribution but shorter retention time .

Cellular Interactions

- Efflux Transporters : IR-775 is a substrate for BCRP efflux transporters, reducing its brain penetration unless conjugated to APC analogs (e.g., CLR1502) . In contrast, IR-780 shows higher passive diffusion across the blood-brain barrier (BBB) .

- Toxicity : All six heptamethine dyes (IR-775, IR-780, etc.) exhibit low cytotoxicity (IC₅₀ > 50 μM) in cell viability assays .

Stability

- Photostability : IR-775 demonstrates moderate photostability, with fluorescence intensity decreasing by 20% after 30 minutes of continuous illumination .

- Metabolic Stability: Free IR-775 is metabolized within 36 hours in vivo, but nanoparticle encapsulation extends its half-life to 48 hours .

Application-Specific Advantages

- Drug Delivery Tracking: IR-775 outperforms FITC in nanoparticle studies due to deeper tissue penetration and reduced photobleaching .

- Cancer Imaging : IR-783 and IR-808 are preferred for tumor margin delineation due to higher emission wavelengths (>800 nm) .

- Inflammation Targeting : IR-775’s chloride groups enhance binding to inflamed tissues, making it ideal for IBD and post-surgical inflammation models .

Preparation Methods

Synthetic Routes for IR-775 Chloride

Key Reaction Parameters

Data from functionalization studies of this compound (e.g., synthesis of IR775-Cbl) provide indirect insights into optimal conditions:

| Parameter | Value/Range | Role in Synthesis |

|---|---|---|

| Solvent | DMF, DCM | Enhances reagent solubility |

| Temperature | Room temperature | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Purification Method | Silica gel chromatography | Isolates target compound |

Example protocol from derivative synthesis :

- Dissolve 3-mercapto-1-propanol (70.8 mg) and triethylamine (116.4 mg) in DMF.

- Add this compound (200 mg) and stir under nitrogen for 24 hours.

- Purify via silica gel chromatography (hexane/ethyl acetate gradient).

Characterization and Validation

Spectroscopic Confirmation

This compound’s structure is validated through:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆) : Peaks at δ 8.75–8.72 (d, 2H), 7.63–7.62 (d, 2H), and 1.74–1.71 (m, 14H) confirm the indolium backbone and alkyl substituents.

UV-Vis Spectroscopy

| Property | Value | Conditions |

|---|---|---|

| λₘₐₓ | 772–777 nm | Methanol solution |

| Molar extinction coefficient | 240,000 L·mol⁻¹·cm⁻¹ | Methanol, 775 nm |

Challenges and Optimization Opportunities

Yield Limitations

Solvent Selection

- DMF vs. dichloromethane : DMF improves solubility but complicates purification.

- Trade-off : Switch to DCM for easier solvent removal, albeit with longer reaction times.

Q & A

Q. What are the key physicochemical properties of IR-775 chloride, and how do they influence experimental design?

this compound (C₃₂H₃₆Cl₂N₂, MW 519.55 g/mol) is a cationic heptamethine cyanine dye with a λmax of 772–777 nm in methanol and a molar extinction coefficient ≥240,000 . Its near-infrared fluorescence (emission ~792 nm) minimizes background interference in biological imaging. Solubility in polar solvents (water, methanol, 1N NaOH) enables compatibility with aqueous systems, but stability requires strict storage at -20°C in desiccated, light-protected conditions to prevent degradation . For experimental design, pre-dissolve in anhydrous solvents and avoid repeated freeze-thaw cycles to maintain dye integrity.

Q. How is this compound characterized for purity and structural integrity in research settings?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, with ≥95% dye content required for reliable fluorescence output . Raman spectroscopy (200–2000 cm⁻¹ range) and computational modeling (e.g., B3LYP/6-31++G(d,p)) validate structural consistency and vibrational modes . For in vivo studies, confirm batch-to-batch consistency via absorbance spectra and fluorescence quantum yield measurements.

Q. What are the standard protocols for using this compound in fluorescence imaging?

Optimize dye concentration (typically 0.1–1 µM) to balance signal intensity and cytotoxicity. For in vivo imaging, administer intravenously at 1–5 mg/kg and image using systems like the Kodak In-vivo Multi-spectral Imaging system. Post-injection timing (e.g., 20 minutes for cardiac targeting) is critical to capture peak fluorescence . Always include controls (e.g., saline-injected subjects) to account for autofluorescence.

Advanced Research Questions

Q. How can this compound be integrated into nanoparticle systems for targeted drug delivery?

IR-775 serves as a model drug for evaluating nanoparticle (NP) biodistribution. For example:

- Colon-targeted delivery : Encapsulate IR-775 in pH-sensitive polymers (e.g., HCeP NPs) and track fluorescence retention over 36 hours to assess NP protection against metabolic clearance .

- Brain-targeting : Modify cyclodextrin-based NPs with lactoferrin (Lf-CD/IR-775) to enhance blood-brain barrier penetration, validated via fluorescence imaging of neurological tissues .

- Cardiac targeting : Use liposomes post-radiofrequency ablation (CA) to exploit increased cardiac permeability, with fluorescence intensity quantified via HPLC .

Q. How do researchers resolve contradictions in biodistribution data when using this compound?

Discrepancies often arise from differences in formulation stability or biological models. For example:

- Free IR-775 is rapidly metabolized (undetectable after 36 hours), while NP-encapsulated dye shows prolonged retention due to reduced clearance .

- In cardiac studies, post-ablation inflammation enhances liposome uptake, but signal variability requires normalization to tissue weight (µg/g) and statistical validation (ANOVA, p<0.05) . Mitigate inconsistencies by standardizing injection protocols and using dual-modal imaging (e.g., fluorescence + HPLC) for cross-validation.

Q. What methodological considerations are critical for studying this compound’s stability under physiological conditions?

- Thermal stability : Store at -20°C in anhydrous conditions; avoid >3 freeze-thaw cycles to prevent aggregation .

- Photostability : Minimize light exposure during experiments; use light-protected vials and short exposure times during imaging.

- pH sensitivity : Test dye integrity across pH 4–9 (e.g., gastrointestinal or lysosomal environments) using spectrophotometric scans to detect spectral shifts .

Q. How can this compound be combined with other modalities (e.g., photoacoustic imaging or photothermal therapy)?

IR-775’s NIR absorbance enables dual-modal applications:

- Photoacoustic imaging : Use pulsed laser excitation (774 nm) to generate acoustic signals, correlating fluorescence and acoustic data for deep-tissue resolution .

- Photothermal therapy : Leverage dye’s photothermal conversion efficiency under high-intensity NIR irradiation (e.g., 808 nm laser) while monitoring thermal changes via fluorescence . Optimize laser power to avoid photobleaching and ensure biocompatibility in combined protocols.

Methodological Best Practices

- Dye handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions; filter-sterilize (0.22 µm) for in vivo use .

- Data normalization : Express fluorescence signals as tissue weight-normalized values (e.g., µg/g) and include sham-operated controls to isolate experimental effects .

- Advanced imaging : Pair fluorescence with Raman spectroscopy or mass spectrometry for molecular-level validation of dye localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.